Cyclohex-2-ene-1-carboxylic Acid

Übersicht

Beschreibung

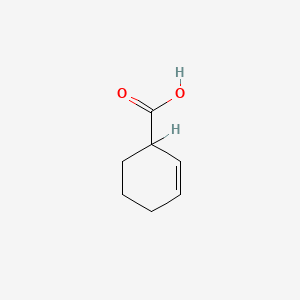

Cyclohex-2-ene-1-carboxylic Acid, also known as 2-Cyclohexene-1-carboxylic acid, is a chemical compound with the molecular formula C7H10O2 . It has an average mass of 126.153 Da and a monoisotopic mass of 126.068077 Da .

Synthesis Analysis

The synthesis of Cyclohex-2-ene-1-carboxylic Acid involves several steps. One approach includes the Wittig olefination between 1, 4-dioxaspiro [4.5]-decane-8-carbaldehyde and the appropriate phosphonium salts . Another method involves the reduction of ethyl 2-cyclohexanone carboxylate with sodium borohydride in 95% ethanol .

Molecular Structure Analysis

The molecular structure of Cyclohex-2-ene-1-carboxylic Acid consists of a cyclohexene ring with a carboxylic acid group attached to one of the carbon atoms .

Chemical Reactions Analysis

Cyclohex-2-ene-1-carboxylic Acid undergoes various chemical reactions. For instance, it is involved in the metabolism of benzoate, where it transiently accumulates during growth with benzoate . It is also involved in the biosynthesis of rapamycin, a clinically important macrolide compound .

Physical And Chemical Properties Analysis

Cyclohex-2-ene-1-carboxylic Acid has a density of 1.1±0.1 g/cm3, a boiling point of 237.5±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has two hydrogen bond acceptors, one hydrogen bond donor, and one freely rotating bond .

Wissenschaftliche Forschungsanwendungen

Metabolism Studies

Cyclohex-2-ene-1-carboxylic acid and its derivatives play a significant role in metabolic studies. For instance, the metabolism of cyclohex-1-ene carboxylate by "Syntrophus aciditrophicus" in cocultures with hydrogen-using microorganisms has been extensively studied. This research highlights the compound's involvement in the metabolism of benzoate and the transient accumulation of cyclohexane carboxylate, cyclohex-1-ene carboxylate, pimelate, and glutarate during growth with benzoate (Elshahed et al., 2001).

Synthesis and Transformations

Cyclohex-2-ene-1-carboxylic acid derivatives have been utilized in various synthetic and transformation processes. An example is the synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates prepared from cyclohex-3-ene carboxylic acid via the Curtius rearrangement, indicating its utility in creating oxygenated cyclohexylamimo building blocks (Gómez-Sánchez & Marco-Contelles, 2005).

Chiral Resolution

The chiral resolution of cyclohex-3-ene-1-carboxylic acid has been studied to obtain single configurational isomers, which is crucial for the development of enantiomerically pure compounds in medicinal chemistry (Li Yi-liang, 2013).

Enzymatic Desymmetrization

Enzymatic desymmetrization has been applied to cyclohex-4-ene derivatives, like the transformation of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid. This process indicates its potential in synthesizing biologically active molecules with high enantiomeric purity (Goswami & Kissick, 2009).

Safety And Hazards

Cyclohex-2-ene-1-carboxylic Acid is classified as Acute Tox. 4 Dermal and Skin Corr. 1B, indicating that it is harmful in contact with skin and causes severe skin burns and eye damage . Safety measures include wearing protective clothing and eye protection, and washing skin thoroughly after handling .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

cyclohex-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWBQGFBSVLPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450327 | |

| Record name | 2-Cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohex-2-ene-1-carboxylic Acid | |

CAS RN |

62115-15-5 | |

| Record name | 2-Cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)

![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)

![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)

![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)